Trunculin A

Antimicrobial discovery Natural product chemistry Structure-activity relationship

Trunculin A (CAS 105969-64-0) is a norsesterterpene cyclic peroxide first isolated from the marine sponge Latrunculia brevis in 1987. It possesses a unique carbon skeleton featuring a 1,2-dioxane ring system.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
CAS No. 105969-64-0
Cat. No. B009772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrunculin A
CAS105969-64-0
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C
InChIInChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1
InChIKeyBGJFOTULBGQTPJ-RFYXGITPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trunculin A (CAS 105969-64-0): A Norsesterterpene Cyclic Peroxide Marine Natural Product


Trunculin A (CAS 105969-64-0) is a norsesterterpene cyclic peroxide first isolated from the marine sponge Latrunculia brevis in 1987 [1]. It possesses a unique carbon skeleton featuring a 1,2-dioxane ring system [2]. Unlike the actin-binding macrolides that share the 'latrunculin' name but belong to an entirely distinct chemical class, Trunculin A is a terpene-derived peroxide. It exhibits antimicrobial activity as a free acid, whereas its methyl ester derivatives are biologically inactive [1].

Why Trunculin A Cannot Be Substituted by Latrunculin A, Latrunculin B, or Other Norsesterterpenes


The term 'latrunculin' encompasses two structurally and mechanistically distinct families of marine natural products. Latrunculin A and B are 2-thiazolidinone macrolides that potently inhibit actin polymerization by binding G-actin with nanomolar to low micromolar Kd values [1]. Trunculin A is a norsesterterpene cyclic peroxide that exhibits antimicrobial activity with no reported actin-binding capacity [2]. Furthermore, even within the norsesterterpene peroxide class, biological activity is highly structure-dependent: the free acid Trunculin A is antimicrobial, whereas its corresponding methyl ester is inactive, and other congeners like Sigmosceptrellin-B show antimalarial rather than antimicrobial activity [3]. Substituting any of these compounds based solely on nominal similarity introduces unpredictable experimental outcomes and invalidates cross-study comparisons.

Quantitative Differentiation Evidence for Trunculin A: Comparative Performance Data


Trunculin A vs. Trunculin A Methyl Ester: Free Acid Functionality Is Required for Antimicrobial Activity

Trunculin A (free acid) exhibits antimicrobial activity, whereas Trunculin A methyl ester—identical in core skeleton and stereochemistry—shows no detectable antimicrobial activity. This functional group-dependent activity profile demonstrates that the carboxylic acid moiety is essential for bioactivity [1].

Antimicrobial discovery Natural product chemistry Structure-activity relationship

Trunculin A vs. Latrunculin A and Latrunculin B: Chemotype Differentiation Dictates Mechanism of Action

Latrunculin A binds G-actin with Kd values of 0.1 μM (ATP-actin), 0.19 μM (G-actin), and 0.4-4.7 μM for other nucleotide-bound states . Trunculin A is a norsesterterpene cyclic peroxide with antimicrobial activity and no reported actin-binding capacity [1]. These compounds belong to entirely different chemical classes: macrolides vs. terpene peroxides.

Chemical biology Actin cytoskeleton Antimicrobial screening

Trunculin A vs. Sigmosceptrellin-B: Divergent Bioactivity Profiles Among Norsesterterpene Peroxide Congeners

Trunculin A exhibits antimicrobial activity [1]. In contrast, Sigmosceptrellin-B—another norsesterterpene peroxide from a related sponge—demonstrates significant in vitro antimalarial activity against Plasmodium falciparum (D6 clone IC50 = 1200 ng/mL; W2 clone IC50 = 3400 ng/mL) [2]. This divergence in bioactivity within the same structural class underscores that even minor structural variations among norsesterterpene peroxides produce distinct biological profiles.

Antimicrobial screening Antimalarial drug discovery Marine natural products

Trunculin A vs. Other Trunculin Congeners (C-E, G-I): Distinct Structural Features Correlate with Activity Differences

The trunculin family includes multiple norsesterterpene peroxides isolated from Latrunculia sponges: Trunculins A and B (free acids with antimicrobial activity) [1], Trunculins C methyl ester, D methyl ester, and E [2], and Trunculins G, H, and I methyl esters [3]. Trunculin A is distinguished as one of only two free acids in this family reported to exhibit antimicrobial activity. The esterified congeners lack this activity entirely, establishing a clear functional demarcation within the trunculin series.

Natural product dereplication Marine sponge chemistry Structure elucidation

Recommended Application Scenarios for Trunculin A (CAS 105969-64-0)


Antimicrobial Discovery: Primary Screening Against Bacterial and Fungal Panels

Trunculin A is a confirmed antimicrobial norsesterterpene peroxide free acid suitable for inclusion in primary antimicrobial screening libraries [1]. Its activity profile makes it a candidate for minimum inhibitory concentration (MIC) determination against Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. Unlike latrunculin macrolides that target the actin cytoskeleton, Trunculin A operates via an uncharacterized mechanism that may involve peroxide-mediated oxidative stress or membrane disruption, offering a potentially novel antimicrobial scaffold.

Structure-Activity Relationship (SAR) Studies: Free Acid vs. Esterified Derivatives

The stark activity difference between Trunculin A (antimicrobial) and its methyl ester derivative (inactive) provides a defined system for probing the role of the carboxylic acid moiety in bioactivity [1]. Researchers can use Trunculin A as the active reference standard while employing its esterified congeners as negative controls to validate assay specificity and to explore structure-activity relationships within the norsesterterpene peroxide scaffold.

Chemical Biology: Tool Compound for Differentiating Actin-Dependent from Actin-Independent Antimicrobial Effects

Trunculin A's antimicrobial activity occurs in the absence of actin-binding capacity [1], distinguishing it from latrunculin macrolides that exert antimicrobial effects at least partially through cytoskeletal disruption [2]. This chemotype-mechanism dichotomy enables Trunculin A to serve as a negative control in actin-dependent assays while remaining a positive control in antimicrobial screens, allowing researchers to disentangle actin-mediated from actin-independent antimicrobial mechanisms.

Natural Product Dereplication: Authentic Reference Standard for LC-MS and NMR Profiling

Given the proliferation of trunculin congeners (A, B, C methyl ester, D methyl ester, E, G methyl ester, H methyl ester, I methyl ester) across Latrunculia sponge species [1], authentic Trunculin A is essential for dereplication workflows. Its distinct retention time, mass spectrum, and NMR signature enable confident discrimination from structurally similar but biologically distinct trunculin esters, preventing false-positive identification in bioassay-guided fractionation campaigns.

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